molecular formula C13H9F2N5OS3 B2833839 N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351591-28-0

N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2833839
CAS No.: 1351591-28-0
M. Wt: 385.43
InChI Key: HZOGRJRDUNECLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3,4-Difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring dual thiadiazole cores. The 1,3,4-thiadiazole moiety is substituted with a 3,4-difluorobenzylthio group, while the 1,2,3-thiadiazole ring bears a methyl group and a carboxamide linkage. The 3,4-difluorobenzyl substituent introduces strong electron-withdrawing effects, which may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOGRJRDUNECLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-difluorobenzyl bromide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective action disrupts the uncontrolled cell division characteristic of cancer cells .
  • Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can decrease the viability of human cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. For instance, derivatives showed comparable or superior activity compared to standard chemotherapeutic agents like doxorubicin .
CompoundCell Line TestedIC50 (μg/mL)Reference
3dPC315
3hHT-2920
5-aminoVariousVaries

Antifungal Properties

Thiadiazole derivatives are also recognized for their antifungal activities. They inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase:

  • Research Findings : A study indicated that specific thiadiazole compounds showed potent antifungal effects against pathogens such as Candida species. The inhibition mechanism involves interaction with the fungal sterol biosynthetic pathway .

Other Pharmacological Activities

Beyond anticancer and antifungal applications, thiadiazoles exhibit a range of other biological activities:

  • Antibacterial : Thiadiazole derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory : Some compounds have demonstrated anti-inflammatory properties in preclinical models.
  • Antiviral : Research suggests potential antiviral activity against certain viruses .

Pesticides

Thiadiazole derivatives are widely utilized in agrochemistry as pesticides due to their biocidal properties:

  • Mechanism : The mode of action often involves disrupting essential biological processes in pests, leading to mortality or reduced reproductive capacity .
  • Case Studies : Several studies have highlighted the effectiveness of thiadiazole-based pesticides in controlling agricultural pests and pathogens, thus improving crop yields.
CompoundTarget Pest/PathogenEfficacy (%)Reference
Compound AAphis gossypii85
Compound BFusarium oxysporum90

Mechanism of Action

The mechanism of action of N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in essential biological processes, such as DNA synthesis, protein synthesis, and cell division.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation. In the case of its antimicrobial activity, it may disrupt the cell membrane or inhibit key enzymes required for bacterial or fungal survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the thiadiazole rings critically influence melting points, solubility, and synthetic yields. Key analogs from include:

Compound ID Substituent on 1,3,4-Thiadiazole Yield (%) Melting Point (°C)
5e () 4-Chlorobenzylthio 74 132–134
5h () Benzylthio 88 133–135
5j () 4-Chlorobenzylthio 82 138–140
Target Compound 3,4-Difluorobenzylthio N/A N/A

The 3,4-difluorobenzylthio group in the target compound is distinct from chlorinated or non-halogenated benzylthio groups in analogs.

Functional Group Variations in Related Carboxamides

  • : Cyclobutyl-substituted analog (N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
    • The cyclobutyl group introduces steric bulk, which may reduce solubility but improve target specificity .
  • : Ethylthio-triazole derivative (N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
    • The triazole ring adds hydrogen-bonding capacity, contrasting with the target compound’s simpler carboxamide linkage .

Q & A

Q. What are the optimal synthetic routes for N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with thiadiazole precursors. Key steps include nucleophilic substitution for thioether bond formation and amide coupling. Optimize yield by:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity .
  • Catalysts: Anhydrous K₂CO₃ or triethylamine for deprotonation and reaction acceleration .
  • Temperature Control: Reflux conditions (e.g., 80–90°C) for 3–6 hours to ensure completion .
  • Purification: Recrystallization from ethanol or chromatography for high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of thiadiazole rings and substituents. For example, aromatic protons from the 3,4-difluorobenzyl group appear as multiplets in δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and validates molecular weight .
  • IR Spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

Q. How can preliminary biological activity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
    • Enzyme Inhibition: Screen against kinases or proteases via fluorometric/colorimetric substrates .
  • Control Experiments: Compare with known inhibitors (e.g., staurosporine) and include solvent-only controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified benzyl groups (e.g., 2,4-difluorophenyl vs. 3-chloro-4-methylphenyl) to assess electronic effects on binding .
  • Bioisosteric Replacement: Replace the thiadiazole ring with oxadiazole or triazole to evaluate heterocycle impact .
  • Quantitative SAR (QSAR): Use computational tools (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Q. How to resolve contradictions in reported synthetic yields or biological data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Data Normalization: Normalize biological activity to cell passage number and assay plate batch .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). Key parameters:
    • Grid Box Size: 25 ų centered on the active site .
    • Scoring Functions: Prioritize poses with hydrogen bonds to fluorobenzyl groups and thiadiazole nitrogen atoms .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Animal Models: Use murine models (e.g., BALB/c mice) for bioavailability studies. Administer via oral gavage (10–50 mg/kg) .
  • Analytical Methods: Quantify plasma concentration via LC-MS/MS. Monitor metabolites (e.g., hydrolyzed amide bonds) .
  • Toxicity Endpoints: Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.